molecular formula C17H23N3O B2919629 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide CAS No. 695169-96-1

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide

Cat. No.: B2919629
CAS No.: 695169-96-1
M. Wt: 285.391
InChI Key: XPJWRZBIZQIYKQ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.391. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide , identified by the CID 955340 in the PubChem database, is a derivative of benzimidazole. This compound has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular formula of this compound is C17H23N3OC_{17}H_{23}N_{3}O. The structure features a benzimidazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

  • Anticancer Activity :
    • Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with tubulin, inhibiting microtubule formation and thus disrupting cancer cell mitosis.
    • A study indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties :
    • Research has shown that benzimidazole derivatives possess antimicrobial activities against a range of pathogens. This compound may inhibit bacterial growth through interference with DNA replication or cell wall synthesis.
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with a benzimidazole backbone can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF-7 (Breast Cancer)
Compound BAntimicrobialE. coli
Compound CAnti-inflammatoryRAW 264.7 (Macrophages)

Case Study 1: Anticancer Activity

A recent study evaluated the effects of various benzimidazole derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of benzimidazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against bacterial infections.

Research Findings

Recent findings have highlighted the importance of substituents on the benzimidazole ring in determining biological activity. For instance, the presence of an alkyl group at specific positions significantly enhances anticancer activity due to better binding affinity to target proteins .

Properties

IUPAC Name

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,13H,1,9-11H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWRZBIZQIYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.